molecular formula C19H16ClN3O3S B2753168 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897456-54-1

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2753168
CAS RN: 897456-54-1
M. Wt: 401.87
InChI Key: BLIHODVOKZDRJZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include an imidazole ring, a thiourea linkage, a benzo[d][1,3]dioxole moiety, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the imidazole ring and the benzo[d][1,3]dioxole moiety could potentially allow for interesting electronic and steric interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the imidazole ring is a common motif in medicinal chemistry and is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility, while the aromatic rings could influence its stability .

Scientific Research Applications

Therapeutic Efficacy and Safety in Antifungal Treatments

Compounds with imidazole rings, such as sertaconazole, have been widely studied for their antifungal properties. Clinical trials have evaluated their effectiveness in treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, demonstrating significant antifungal activity and safety for topical application. Such studies highlight the potential of similar compounds in treating fungal infections (Nasarre et al., 1992; Pedragosa et al., 1992).

Sensitizing Capacity and Safety in Dermatological Applications

The sensitizing capacity and safety of antifungal compounds, including those with imidazole structures, have been the subject of research, indicating a low potential for causing contact dermatitis. This suggests their suitability for use in dermatological creams without significant risk of sensitization (Romaguera et al., 1992).

Environmental Persistence and Health Impact

Research into the environmental persistence and health impacts of various organic compounds, including those containing chlorophenyl groups, has been conducted to understand their long-term effects on human health and ecosystems. Studies on firefighters, for example, have examined the presence of polychlorinated and polybrominated compounds, reflecting concerns about exposure to harmful contaminants (Shaw et al., 2013).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-14-4-1-12(2-5-14)15-10-22-19(23-15)27-8-7-21-18(24)13-3-6-16-17(9-13)26-11-25-16/h1-6,9-10H,7-8,11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIHODVOKZDRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCSC3=NC=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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